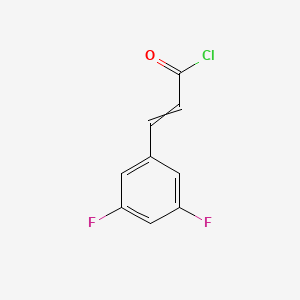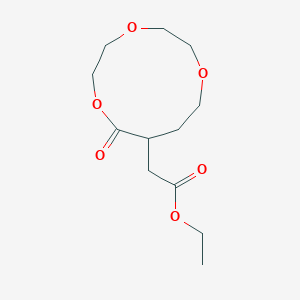
Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate is an organic compound with a complex structure that includes an oxo group and a trioxacycloundecane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by esterification to introduce the ethyl acetate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the oxo group to a hydroxyl group.
Substitution: The ethyl acetate group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxo group and the trioxacycloundecane ring play crucial roles in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects.
類似化合物との比較
Ethyl acetate: A simpler ester with widespread use as a solvent.
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: Another ester with a different ring structure and biological activity.
Thiazole derivatives: Compounds with a similar ring structure but different functional groups.
Uniqueness: Ethyl (8-oxo-1,4,7-trioxacycloundecan-9-yl)acetate is unique due to its specific ring structure and the presence of an oxo group, which confer distinct chemical and biological properties
特性
CAS番号 |
188915-93-7 |
|---|---|
分子式 |
C12H20O6 |
分子量 |
260.28 g/mol |
IUPAC名 |
ethyl 2-(8-oxo-1,4,7-trioxacycloundec-9-yl)acetate |
InChI |
InChI=1S/C12H20O6/c1-2-17-11(13)9-10-3-4-15-5-6-16-7-8-18-12(10)14/h10H,2-9H2,1H3 |
InChIキー |
YTVQYBUJOVRVNX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1CCOCCOCCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



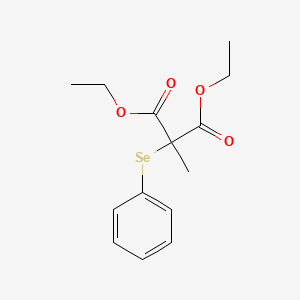
![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

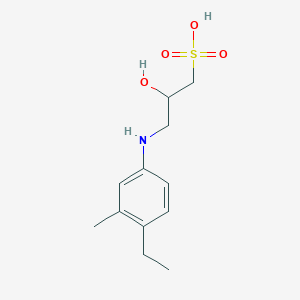
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
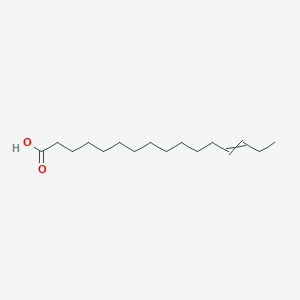
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
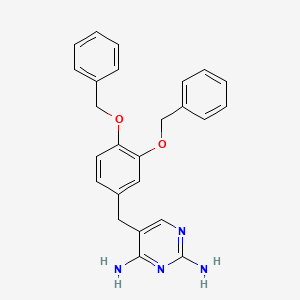
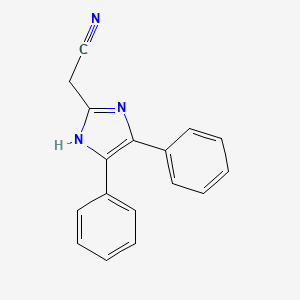
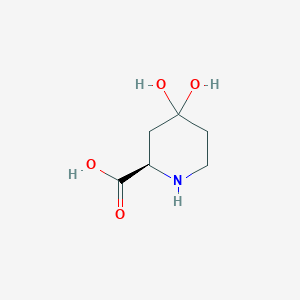
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
